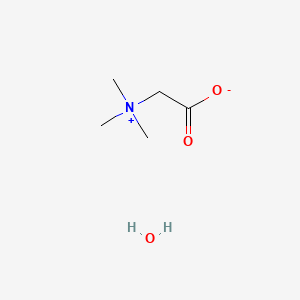

Carboxymethyl(trimethyl)azanium;hydrate

Description

Properties

CAS No. |

590-47-6 |

|---|---|

Molecular Formula |

C5H14NO3+ |

Molecular Weight |

136.17 g/mol |

IUPAC Name |

carboxymethyl(trimethyl)azanium;hydrate |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2/p+1 |

InChI Key |

NJZRLXNBGZBREL-UHFFFAOYSA-O |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].O |

Other CAS No. |

590-47-6 |

physical_description |

White odorless solid; [Acros Organics MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Carboxymethyl(trimethyl)azanium;hydrate (Betaine Hydrate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl(trimethyl)azanium;hydrate, more commonly known as betaine monohydrate or trimethylglycine hydrate, is a quaternary ammonium compound that plays a vital role in numerous biological and chemical processes. As a zwitterionic molecule, it consists of a positively charged trimethylammonium group and a negatively charged carboxyl group, which dictates its unique physicochemical properties. In biological systems, it is a critical osmolyte, protecting cells from osmotic stress, and a significant methyl donor involved in the methionine-homocysteine cycle.[1] Its functions extend to anti-inflammatory effects and potential therapeutic applications in liver disease and homocystinuria.[2][3] This guide provides a comprehensive technical overview of its chemical structure, properties, experimental protocols for its synthesis and analysis, and its role in key biological pathways.

Chemical Structure and Identification

Betaine hydrate is the monohydrate form of glycine betaine. The core structure is a glycine molecule with three methyl groups attached to the nitrogen atom, creating a permanent positive charge. This is balanced by the negative charge of the carboxylate group.

-

IUPAC Name: 2-(trimethylazaniumyl)acetate;hydrate[4]

-

Systematic Name: this compound[5]

-

Common Names: Betaine monohydrate, Betaine hydrate, Glycine betaine hydrate

-

Molecular Formula: C₅H₁₃NO₃[4]

-

CAS Numbers: 17146-86-0 (monohydrate), 590-47-6 (anhydrous/hydrate)[4][6]

Physicochemical and Spectroscopic Data

The properties of betaine hydrate are crucial for its application in research and development. Key quantitative data are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 135.16 g/mol | [4][6] |

| Appearance | White crystalline powder or colorless crystals | [7][8] |

| Melting Point | ~293 °C (decomposes) (for anhydrous form) | [8] |

| Water Solubility | >100 g/100 mL; Highly soluble | [6] |

| Methanol Solubility | 55 g/100 g | |

| Ethanol Solubility | 8.7 g/100 g | |

| pKa (acidic) | 1.83 - 2.26 | [8][9] |

| LogP | -3.1 to -4.5 | [8][9] |

| Hygroscopicity | Highly hygroscopic | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quantification of betaine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in D₂O): The spectrum shows two main signals: a singlet for the nine equivalent protons of the three methyl groups (-N⁺(CH₃)₃) and a singlet for the two methylene protons (-CH₂-).

-

¹³C NMR (in H₂O): The spectrum typically displays three distinct signals.

Infrared (IR) Spectroscopy

A reproducible IR spectrum can be obtained using the Nujol mull method after drying the sample.[11] Key absorption bands are associated with the carboxylate and ammonium groups. The spectrum is complex, with characteristic broad absorption in the 2800–800 cm⁻¹ range.[12]

Crystallographic Data

Betaine monohydrate crystallizes in the orthorhombic space group Pbca.[4]

| Parameter | Value | Source |

| System | Orthorhombic | [4] |

| Space Group | P b c a | [4] |

| a | 9.0252 Å | [4] |

| b | 11.0298 Å | [4] |

| c | 12.3350 Å | [4] |

| α, β, γ | 90 ° | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of betaine are critical for scientific application.

Synthesis of Betaine Monohydrate

A common method for synthesizing betaine involves the reaction of chloroacetic acid with trimethylamine.[13] The following protocol is adapted from established chemical synthesis procedures.[13][14]

Materials:

-

Chloroacetic acid (ClCH₂COOH)

-

Sodium carbonate (Na₂CO₃)

-

Trimethylamine (N(CH₃)₃), 30% aqueous solution

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Electrodialysis unit (optional, for desalination)

-

Crystallizer

-

Centrifuge

-

Boiling dryer or vacuum oven

Procedure:

-

Neutralization: In the reaction vessel, dissolve 1.5 tons of chloroacetic acid in 2.0 tons of water. Slowly add 0.84 tons of sodium carbonate to neutralize the acid. Control the addition rate to manage CO₂ evolution. Adjust pH to 6.5–7.5.[13][14]

-

Quaternization: To the resulting sodium chloroacetate solution, slowly add 0.95 tons of 30% trimethylamine solution. Maintain the reaction temperature between 55-65°C. The reaction is exothermic and requires cooling.[14]

-

Reaction Completion: Continue stirring at the set temperature until the reaction is complete, which can be monitored by checking the pH (should be around 7).

-

Desalination (Optional): The resulting solution contains betaine and sodium chloride. For high purity, the salt can be removed using an electrodialysis unit.[14]

-

Concentration & Crystallization: Concentrate the solution by evaporating water under reduced pressure to induce crystallization of betaine monohydrate.

-

Isolation: Separate the crystals from the mother liquor using a centrifuge.

-

Drying: Dry the betaine monohydrate crystals in a boiling dryer or a vacuum oven at a temperature below 115°C to obtain the final product.[14]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining betaine concentrations in various matrices, including biological tissues and food.[15] The following is a generalized protocol; optimization may be required based on the sample matrix and instrumentation.

Materials:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

C18 reverse-phase column (e.g., Nova-Pak C18, 150 mm x 3.9 mm)[15]

-

Mobile Phase: MilliQ water adjusted to pH 3.7 with sulfuric acid[15]

-

Sample extraction solvent (e.g., water/methanol mixture)[16]

-

Solid-phase extraction (SPE) cartridges (e.g., strong cation-exchange) for cleanup[16]

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation & Extraction:

-

Homogenize tissue or food samples in a water/methanol solvent.

-

Centrifuge the homogenate to pellet solids.

-

Collect the supernatant containing betaine.

-

-

Extract Purification (Clean-up):

-

Pass the supernatant through a strong cation-exchange SPE cartridge to remove interfering compounds.[16]

-

Wash the cartridge and elute the betaine fraction.

-

-

Chromatographic Separation:

-

Filter the purified extract through a 0.22 µm filter.

-

Inject 10-100 µL of the sample into the HPLC system.

-

Perform isocratic elution using the prepared mobile phase on a C18 column.[15]

-

Set a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).

-

-

Detection & Quantification:

-

UV Detection: As betaine lacks a strong chromophore, detection is performed at low wavelengths (~195-205 nm). Derivatization with agents like 4'-bromo-phenacyl triflate can be used to enhance UV sensitivity.[3]

-

MS Detection: Electrospray ionization mass spectrometry (ESI-MS) provides high selectivity and sensitivity, monitoring for the m/z transition of betaine (e.g., m/z 118).[16]

-

Quantify the betaine concentration by comparing the peak area to a standard curve prepared with known concentrations of betaine.

-

Biological Signaling Pathways

Betaine is a key player in two fundamental cellular processes: methyl group metabolism and the anti-inflammatory response.

Role in the Methionine-Homocysteine Cycle

In the liver and kidneys, betaine functions as a crucial methyl donor for the remethylation of homocysteine to methionine.[17] This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). This pathway is particularly important as it is independent of folate and vitamin B12, offering an alternative route for controlling homocysteine levels. Elevated homocysteine is a known risk factor for cardiovascular disease.

The process is as follows:

-

Homocysteine accumulates from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor.

-

The BHMT enzyme transfers a methyl group from betaine directly to homocysteine.

-

This reaction yields methionine and dimethylglycine.

-

Methionine can then be re-activated to SAM, thus completing the cycle.

Anti-Inflammatory Mechanism via NF-κB Inhibition

Betaine exhibits significant anti-inflammatory properties, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][18] NF-κB is a master regulator of genes involved in inflammation, including cytokines like IL-1β and enzymes like COX-2.

Betaine's inhibitory action occurs through several mechanisms:

-

Inhibition of Upstream Kinases: Betaine can attenuate the activity of mitogen-activated protein kinases (MAPKs) and the IκB kinase (IKK) complex.[19][20]

-

IκB Stabilization: The IKK complex is responsible for phosphorylating IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IKK, betaine prevents IκBα degradation.

-

NF-κB Sequestration: With IκBα remaining intact, NF-κB cannot translocate to the nucleus.

-

Reduced Gene Expression: The prevention of NF-κB nuclear translocation leads to a downstream reduction in the transcription of pro-inflammatory genes.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. Betaine suppresses proinflammatory signaling during aging: the involvement of nuclear factor-kappaB via nuclear factor-inducing kinase/IkappaB kinase and mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A method for the determination of betaine in tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Betaine monohydrate | C5H13NO3 | CID 24884197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Betaine Mitigates Amyloid-β-Associated Neuroinflammation by Suppressing the NLRP3 and NF-κB Signaling Pathways in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. BETAINE MONOHYDRATE CAS#: 17146-86-0 [amp.chemicalbook.com]

- 8. Betaine | 107-43-7 [chemicalbook.com]

- 9. Showing Compound Betaine (FDB009020) - FooDB [foodb.ca]

- 10. bmse000069 Betaine at BMRB [bmrb.io]

- 11. Standard infrared absorption spectrum of betaine and optimal conditions for its measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US7005543B2 - Method of producing Betaine compound - Google Patents [patents.google.com]

- 14. CN102557970A - Preparation method of anhydrous betaine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. unipub.uni-graz.at [unipub.uni-graz.at]

- 17. BHMT Gene: Methylation, Homocysteine, and Betaine [geneticlifehacks.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Betaine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine monohydrate, a quaternary ammonium compound derived from the amino acid glycine, is a molecule of significant interest in the pharmaceutical and biotechnology sectors.[1] Its multifaceted roles as an osmoprotectant, methyl group donor, and modulator of inflammatory pathways underscore its potential in drug development and formulation.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of betaine monohydrate, detailed experimental protocols for their determination, and a visualization of its key signaling pathways. All quantitative data is summarized for clarity, and methodologies are presented to enable replication and further investigation by researchers.

Physicochemical Properties

Betaine monohydrate is a white, crystalline solid with a slightly characteristic odor.[3] It is known for its high hygroscopicity, readily absorbing moisture from the atmosphere.[4] This property is crucial to consider in its handling, storage, and formulation.

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of betaine monohydrate.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂·H₂O | [3] |

| Molecular Weight | 135.16 g/mol | [3][5] |

| CAS Number | 590-47-6 | [3][5][6] |

| Melting Point | 301°C (decomposes) | [3] |

| pH (5% aqueous solution) | 5.0 - 7.0 | [3] |

| Solvent | Solubility ( g/100 g solvent) | Reference |

| Water | 50 mg/mL (clear, colorless solution) | |

| Methanol | 55 | [7] |

| Ethanol | 8.7 | [7] |

| Parameter | Value | Reference |

| Appearance | White crystalline powder | [3] |

| Odor | Slight characteristic odor | [3] |

| Hygroscopicity | Highly hygroscopic | [4] |

| Stability | Stable under normal temperatures and pressures. | [3] |

| Incompatibilities | Oxidizing agents, strong acids, strong alkalis, nitric acid. | [3] |

| Storage | Store at 2-8°C in a dry, cool, and shaded place in the original packaging. | [7][8] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Melting Point Determination

Method: Capillary Melting Point Method

Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes (one end sealed), thermometer.

Procedure:

-

Sample Preparation: Ensure the betaine monohydrate sample is a fine, dry powder. If necessary, gently crush any coarse crystals using a mortar and pestle.[9]

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of approximately 3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): For an unknown sample, perform a rapid heating to get an approximate melting point range.[11]

-

Accurate Determination: For a precise measurement, heat the block rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[11]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[10]

-

Repeatability: Perform at least two more measurements to ensure the results are consistent.

Solubility Determination

Method: Shake-Flask Method

Apparatus: Screw-cap vials or flasks, orbital shaker or magnetic stirrer, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of betaine monohydrate to a known volume of the desired solvent (e.g., water, ethanol) in a flask. The excess solid should be clearly visible.[12]

-

Equilibration: Seal the flask and place it in a temperature-controlled orbital shaker or on a magnetic stirrer. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the clear filtrate with the solvent as necessary to bring the concentration within the working range of the analytical method. Analyze the concentration of betaine monohydrate in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[14]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Hygroscopicity Assessment

Method: Dynamic Vapor Sorption (DVS)

Apparatus: Dynamic Vapor Sorption (DVS) analyzer.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of betaine monohydrate (typically 5-10 mg) onto the DVS sample pan.

-

Drying: Initially, dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Isotherm: Program the DVS instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a set threshold).[15]

-

Desorption Isotherm: Following the sorption phase, program the instrument to decrease the RH in a stepwise manner (e.g., from 90% back down to 0% RH) to obtain the desorption isotherm.

-

Data Analysis: The DVS software will plot the change in mass as a function of RH. The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH). The sorption and desorption profiles can also reveal information about the formation of hydrates and the reversibility of water uptake.[16]

Crystal Structure Determination

Method: Single-Crystal X-ray Diffraction

Apparatus: Single-crystal X-ray diffractometer.

Procedure:

-

Crystal Growth: Grow single crystals of betaine monohydrate of suitable size and quality (typically >0.1 mm in all dimensions) from an appropriate solvent system. This is often the most challenging step.[17]

-

Crystal Mounting: Carefully mount a single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray beam of the diffractometer. The instrument will rotate the crystal and collect a series of diffraction patterns at different orientations.[17]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.[18]

-

Structure Analysis: The final refined structure provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Biological Activity and Signaling Pathways

Betaine monohydrate exerts its biological effects through several key mechanisms, including its role as an osmoprotectant, a methyl group donor, and a modulator of various signaling pathways.

Osmoprotective and Methyl Donor Mechanisms

As an osmolyte, betaine helps maintain cellular volume and integrity under conditions of osmotic stress.[2] In its role as a methyl donor, betaine participates in the methionine-homocysteine cycle, which is crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions.[4]

Caption: Betaine's dual role as an osmoprotectant and methyl donor.

Modulation of Inflammatory Signaling Pathways

Betaine has been shown to exert anti-inflammatory effects by modulating key signaling cascades.

Betaine can suppress the activation of the transcription factor NF-κB and the NLRP3 inflammasome, both of which are central to the inflammatory response.[1][19] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[20]

Caption: Betaine's inhibition of the NF-κB and NLRP3 inflammasome pathways.

Betaine has been observed to influence the phosphorylation status of key proteins in the Akt and MAPK signaling pathways, which are involved in cell proliferation and extracellular matrix deposition.[21]

Caption: Betaine's modulation of the Akt and MAPK signaling pathways.

Betaine can also play a role in vascular health by upregulating the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) signaling pathway. This pathway is crucial for maintaining endothelial function and vasodilation.

Caption: Betaine's role in the eNOS/NO signaling pathway.

Conclusion

Betaine monohydrate is a versatile compound with a well-defined set of physicochemical properties and a range of biological activities relevant to drug development. Its high solubility in water and stability under normal conditions make it a viable candidate for various formulations, while its hygroscopicity necessitates careful handling and storage. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately characterize this molecule. Furthermore, the elucidation of its mechanisms of action, particularly its influence on key inflammatory and metabolic signaling pathways, opens avenues for its therapeutic application in a variety of disease models. Further research into these pathways will continue to uncover the full potential of betaine monohydrate in pharmaceutical science.

References

- 1. Betaine in Inflammation: Mechanistic Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. foodsweeteners.com [foodsweeteners.com]

- 4. biochem.net [biochem.net]

- 5. Betaine monohydrate | C5H13NO3 | CID 24884197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Betaine = 99.0 NT 590-47-6 [sigmaaldrich.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bioassaysys.com [bioassaysys.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. skpharmteco.com [skpharmteco.com]

- 16. books.rsc.org [books.rsc.org]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. rigaku.com [rigaku.com]

- 19. Betaine Mitigates Amyloid-β-Associated Neuroinflammation by Suppressing the NLRP3 and NF-κB Signaling Pathways in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Betaine Mitigates Amyloid-β-Associated Neuroinflammation by Suppressing the NLRP3 and NF-κB Signaling Pathways in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Dual Role of Glycine Betaine as an Osmolyte and Chemical Chaperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl(trimethyl)azanium, commonly known as glycine betaine (GB), is a naturally occurring zwitterionic compound that plays a critical role in cellular adaptation to environmental stress. While widely recognized as a compatible osmolyte that helps maintain cell volume and turgor in response to osmotic stress, its function extends to that of a chemical chaperone, directly influencing protein stability and function. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of glycine betaine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and molecular biology.

Core Mechanisms of Action

Glycine betaine's efficacy as a protective agent stems from two primary, interconnected mechanisms: its role as a compatible osmolyte and its function as a chemical chaperone.

Osmotic Regulation and Ion Homeostasis

Under hyperosmotic conditions, cells accumulate glycine betaine to increase the intracellular solute concentration, thereby reducing the osmotic potential difference across the cell membrane and preventing water efflux and cell shrinkage.[1] Unlike inorganic ions, glycine betaine is a "compatible" solute, meaning it can accumulate to high concentrations without significantly perturbing normal cellular processes and enzyme function.[1][2]

Beyond simple osmotic adjustment, glycine betaine actively contributes to maintaining ion homeostasis, particularly under salt stress. It facilitates the selective uptake of potassium ions (K+) while promoting the exclusion or vacuolar sequestration of toxic sodium ions (Na+).[1] This regulation helps preserve cellular ionic balance and stabilize membrane potentials, which are crucial for metabolic stability.[1]

Protein Stabilization: The Chemical Chaperone Function

A key aspect of glycine betaine's protective role is its ability to act as a chemical chaperone. It stabilizes the native conformation of proteins and helps refold denatured polypeptides.[3][4] This is achieved through several proposed mechanisms:

-

Preferential Exclusion: As an osmolyte, glycine betaine is preferentially excluded from the protein surface. This thermodynamic effect raises the free energy of the unfolded state more than that of the folded state, thus shifting the equilibrium towards the native conformation.[5][6]

-

Interaction with the Polypeptide Backbone: Glycine betaine has been shown to have an unfavorable interaction with the peptide backbone, which further promotes protein folding to minimize the exposed backbone surface area.[6]

-

Direct Binding and Cation-π Interactions: The trimethylammonium group of glycine betaine can engage in cation-π interactions with aromatic amino acid residues on the protein surface.[7] While this can, in some specific contexts, be a destabilizing interaction, it is part of the complex interplay of forces governing GB's overall effect on protein stability.[7]

Glycine betaine has been shown to prevent protein aggregation under thermal stress and can activate molecular chaperones like ClpB to increase the efficiency of protein disaggregation.[4][8] This chaperone activity is crucial for maintaining cellular function under conditions that would otherwise lead to widespread protein misfolding and aggregation.

Quantitative Data on Glycine Betaine's Effects

The following tables summarize quantitative data on the impact of glycine betaine on protein stability and enzyme kinetics.

Table 1: Effect of Glycine Betaine on Protein Stability (m-values)

The m-value is a measure of the change in the free energy of unfolding (ΔG°) per mole of solute, indicating the potency of a solute in stabilizing or destabilizing a protein. A positive m-value indicates stabilization.

| Protein | Osmolyte | m-value (kcal/mol·M) | Experimental Conditions | Reference |

| Nank4-7 | Glycine Betaine | Data not explicitly found in search results | Urea-induced denaturation at 25°C | [9] |

| Nank1-7 | Glycine Betaine | Data not explicitly found in search results | Urea-induced denaturation at 25°C | [9] |

| Barnase | Glycine Betaine | Data not explicitly found in search results | Urea-induced denaturation at 25°C | [9] |

Table 2: Effect of Glycine Betaine on Enzyme Kinetics

| Enzyme | Substrate | Glycine Betaine Concentration (M) | Effect on Km | Effect on Vmax | Reference |

| α-Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester | Up to 1.2 | No significant effect | No significant effect | [10] |

Note: The available search results provided limited specific quantitative data on the effect of glycine betaine on the kinetic parameters of various enzymes. The study on α-chymotrypsin suggests that for some enzymes, glycine betaine has a minimal impact on catalytic efficiency up to relatively high concentrations.[10] This is consistent with its role as a compatible solute.

Experimental Protocols

Assessing Protein Stability via Urea-Induced Denaturation

This protocol outlines a general method to determine the m-value for glycine betaine's effect on protein stability.

-

Protein Preparation: Purify the protein of interest to homogeneity. Prepare a stock solution of the protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Denaturation Solutions: Prepare a series of solutions containing a fixed concentration of the protein and varying concentrations of urea (e.g., 0-8 M) in the absence and presence of a constant concentration of glycine betaine (e.g., 1 M).

-

Equilibration: Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to allow the unfolding equilibrium to be reached.

-

Spectroscopic Measurement: Monitor protein unfolding using a spectroscopic technique that is sensitive to protein conformation, such as circular dichroism (CD) spectroscopy (monitoring the change in molar ellipticity at 222 nm) or fluorescence spectroscopy (monitoring the change in intrinsic tryptophan fluorescence).

-

Data Analysis: Plot the spectroscopic signal as a function of urea concentration. Fit the data to a two-state unfolding model to determine the free energy of unfolding (ΔG°) in the absence and presence of glycine betaine. The m-value is calculated from the dependence of ΔG° on the osmolyte concentration.[9]

Measuring Glycine Betaine Uptake in Cells

This protocol describes a method for quantifying the cellular uptake of glycine betaine.

-

Cell Culture: Grow the cells of interest (e.g., bacteria, yeast, or mammalian cells) in an appropriate culture medium.

-

Osmotic Stress Induction: Induce osmotic stress by adding a non-metabolizable solute (e.g., NaCl or sorbitol) to the growth medium.

-

Radiolabeled Glycine Betaine: Add radiolabeled [14C]glycine betaine to the cell suspension at a known concentration.

-

Time Course Sampling: At various time points, withdraw aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.

-

Washing: Quickly wash the filters with an ice-cold, iso-osmotic buffer to remove extracellular radiolabel.

-

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the intracellular concentration of glycine betaine based on the measured radioactivity and the predetermined intracellular volume. Kinetic parameters such as Vmax and Km for uptake can be determined by measuring uptake rates at different substrate concentrations.[11][12]

Signaling Pathways and Conceptual Workflows

The following diagrams illustrate key pathways and workflows related to the action of glycine betaine.

Caption: Biosynthesis of Glycine Betaine from Choline.

Caption: Cellular Response to Osmotic Stress Mediated by Glycine Betaine.

Caption: Experimental Workflow for Determining the m-value.

Conclusion and Future Directions

Glycine betaine is a remarkably versatile molecule that plays a central role in cellular defense against osmotic stress. Its mechanism of action is a sophisticated interplay between its properties as a compatible osmolyte and a chemical chaperone. This dual functionality allows it to not only maintain cellular hydration and ionic balance but also to directly protect the proteome from stress-induced damage.

For drug development professionals, understanding the stabilizing effects of glycine betaine on proteins could inform formulation strategies for therapeutic proteins, potentially enhancing their shelf-life and efficacy. For researchers and scientists, further investigation into the specific interactions of glycine betaine with a wider range of proteins and its influence on various cellular signaling pathways will continue to be a fruitful area of study. Future research should focus on elucidating the precise molecular determinants of glycine betaine's chaperone activity and its potential therapeutic applications in diseases associated with protein misfolding.

References

- 1. Advances in the Biosynthetic Regulation and Functional Mechanisms of Glycine Betaine for Enhancing Plant Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycine betaine rather than acting only as an osmolyte also plays a role as regulator in cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical chaperones regulate molecular chaperones in vitro and in cells under combined salt and heat stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. ijcrt.org [ijcrt.org]

- 7. Can glycine betaine denature proteins? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. cris.huji.ac.il [cris.huji.ac.il]

- 9. Osmolyte effects on protein stability and solubility: a balancing act between backbone and side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycine betaine uptake and metabolism in marine microbial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Synthesis of Glycine Betaine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine betaine (N,N,N-trimethylglycine) is a quaternary ammonium compound that plays a crucial role as an osmoprotectant and methyl group donor in a wide range of organisms, from bacteria to plants and animals. Its applications span various industries, including pharmaceuticals, cosmetics, and animal nutrition. This technical guide provides an in-depth overview of the natural sources of glycine betaine and the methodologies for its chemical synthesis, with a focus on glycine betaine monohydrate. It includes quantitative data on its natural abundance, detailed experimental protocols for its extraction and synthesis, and visualizations of key pathways and workflows to support research and development efforts.

Natural Sources of Glycine Betaine

Glycine betaine is widely distributed in nature, where it accumulates in organisms as a response to osmotic stress, such as high salinity and drought.

Plant Kingdom

Many plant species, particularly those adapted to saline and arid environments (halophytes), are rich sources of glycine betaine. It is synthesized in the chloroplasts through a two-step oxidation of choline.[1][2] The concentration of glycine betaine can vary significantly depending on the plant species, environmental conditions, and the specific plant tissue. Sugar beets, spinach, and various whole grains are among the most notable dietary sources.[3][4]

Animal Kingdom

In marine animals, glycine betaine is a primary osmolyte, helping to maintain cellular water balance in hyperosmotic environments.[5] It is found in significant concentrations in various marine invertebrates, such as crustaceans.

Microorganisms

A diverse range of bacteria, including photosynthetic and non-photosynthetic species, accumulate glycine betaine as a compatible solute to survive in hypersaline conditions.[6] Some microorganisms synthesize glycine betaine, while others uptake it from the environment.

Quantitative Analysis of Glycine Betaine in Natural Sources

The following table summarizes the glycine betaine content in various natural sources. For consistency, values are presented in milligrams per gram of dry weight (mg/g DW).

| Natural Source | Scientific Name | Plant/Animal Part | Glycine Betaine Content (mg/g DW) | Reference(s) |

| Amaranth | Amaranthus spp. | Grain | 7.42 | [7] |

| Quinoa | Chenopodium quinoa | Grain | 6.3 | [8] |

| Wheat Bran | Triticum aestivum | Bran | 5.22 | [7] |

| Spelt | Triticum spelta | Grain | 1.85 | [2] |

| Sugar Beet | Beta vulgaris | Root | 2.0 - 3.0 | [9] |

| Spinach | Spinacia oleracea | Leaves | Varies with stress | [10] |

| Sugar Beet Molasses | - | Byproduct | 30 - 80 | [3] |

| Shrimp | Litopenaeus vannamei | Muscle, Gills | Varies with salinity | [5] |

Biosynthesis of Glycine Betaine in Higher Plants

In higher plants, glycine betaine is synthesized from choline in a two-step enzymatic process primarily occurring in the chloroplasts.[7]

-

Choline to Betaine Aldehyde: The first and rate-limiting step is the oxidation of choline to betaine aldehyde. This reaction is catalyzed by the enzyme choline monooxygenase (CMO), a Rieske-type iron-sulfur protein.[11][12]

-

Betaine Aldehyde to Glycine Betaine: The second step involves the oxidation of betaine aldehyde to glycine betaine, a reaction catalyzed by the NAD+-dependent enzyme betaine aldehyde dehydrogenase (BADH).[11][12]

Chemical Synthesis of Glycine Betaine Monohydrate

The primary industrial method for synthesizing glycine betaine is the reaction of trimethylamine with a salt of chloroacetic acid.[13] This process is highly efficient, with reported yields exceeding 95%.[13]

Synthesis Workflow

The synthesis can be summarized in the following key steps:

-

Neutralization: Chloroacetic acid is neutralized with a base, such as sodium hydroxide or sodium carbonate, to form sodium chloroacetate.[1][13]

-

Amination: The resulting sodium chloroacetate solution is then reacted with an aqueous solution of trimethylamine. This reaction is typically carried out under controlled temperature conditions, often starting at a lower temperature and gradually increasing to drive the reaction to completion.[1][13]

-

Purification and Isolation: The reaction mixture contains glycine betaine, unreacted starting materials, and byproducts like sodium chloride. Purification can be achieved through various methods, including distillation to remove water, followed by solvent extraction (e.g., with methanol) to separate the glycine betaine from inorganic salts.[13]

-

Crystallization: Glycine betaine monohydrate is then crystallized from an aqueous solution, often with the addition of an anti-solvent like ethanol, followed by cooling to induce crystallization.

Experimental Protocol: Synthesis of Glycine Betaine Hydrochloride

This protocol is adapted from patent literature and describes the synthesis of betaine hydrochloride, which can be further processed to obtain glycine betaine monohydrate.[13]

Materials:

-

Chloroacetic acid (94.5 g)

-

20% (w/v) Sodium hydroxide solution

-

30% (w/v) Trimethylamine aqueous solution (222 g)

-

37% Concentrated hydrochloric acid

-

Methanol

-

Deionized water

-

Reaction flask with agitator, reflux condenser, and thermometer

-

Cooling bath

-

Heating mantle

Procedure:

-

Dissolve 94.5 g of chloroacetic acid in 90 ml of deionized water in the reaction flask.

-

While stirring, slowly add 20% sodium hydroxide solution until the pH of the solution reaches 7.5-8.0. Maintain the temperature between 20-30°C using a cooling bath.

-

Under cooling (20-30°C), add 222 g of 30% trimethylamine aqueous solution.

-

After the addition is complete, continue the reaction at 20-30°C for 30 minutes.

-

Gradually heat the reaction mixture to 50-55°C and maintain for 90 minutes.

-

Further, heat the mixture to 80-85°C and maintain for 30 minutes to complete the reaction.

-

Cool the reaction mixture and, while stirring, add 37% concentrated hydrochloric acid until the pH reaches 2-3.

-

Cool the acidified solution to below 10°C and let it stand for at least 6 hours to allow for crystallization.

-

Filter the resulting crystals and wash them once with a small amount of cold methanol.

-

Dry the crystals in an oven at 80°C for 2 hours to obtain betaine hydrochloride. The reported yield is approximately 95.4% with a purity of 96.2%.[13] Further recrystallization from alcohol can improve the purity.

Extraction of Glycine Betaine from Natural Sources

The commercial production of natural glycine betaine primarily relies on its extraction from byproducts of the sugar beet industry, such as molasses and vinasse.[3] Chromatographic separation is a key technology in this process.

Extraction and Purification Workflow from Sugar Beet Molasses

The general workflow for extracting glycine betaine from sugar beet molasses involves several stages:

-

Dilution and Pre-treatment: The molasses is first diluted with water to a specific solids content (e.g., 40-60%). It may then be treated to remove impurities, for example, by adding sodium carbonate to precipitate calcium salts, followed by filtration.[14]

-

Chromatographic Separation: The pre-treated molasses solution is passed through a chromatographic column. A common stationary phase is a strong acid cation exchange resin.[12]

-

Elution: Water is typically used as the eluent to separate the components of the molasses.

-

Fraction Collection: Different fractions are collected as they elute from the column. Due to the interactions with the resin, sucrose, glycine betaine, and other components separate and can be collected as distinct fractions.

-

Concentration and Crystallization: The glycine betaine-rich fraction is then concentrated, typically by evaporation, and glycine betaine monohydrate is crystallized from the concentrated solution.

References

- 1. CN103242184A - Glycine betaine preparation method - Google Patents [patents.google.com]

- 2. The betaine content in common cereal-based and gluten-free food from local origin | FINS [foodandfeed.fins.uns.ac.rs]

- 3. A new approach for separation and recovery of betaine from beet molasses based on cloud point extraction technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Betaine in Cereal Grains and Grain-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. foodandfeed.fins.uns.ac.rs [foodandfeed.fins.uns.ac.rs]

- 8. natureclaim.com [natureclaim.com]

- 9. Glycine crystallization during freezing: the effects of salt form, pH, and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Free amino acids and glycine betaine in leaf osmoregulation of spinach responding to increasing salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. data.epo.org [data.epo.org]

- 13. CN1196351A - Synthesis and separation of trimethyl glycine (betaine) - Google Patents [patents.google.com]

- 14. FI86416C - Procedure for extracting betaine from molasses - Google Patents [patents.google.com]

The Aqueous Solubility of Carboxymethyl(trimethyl)azanium;hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of carboxymethyl(trimethyl)azanium;hydrate, commonly known as betaine monohydrate. This document summarizes quantitative solubility data, details key experimental methodologies for solubility determination, and explores the critical role of betaine's high solubility in biological signaling pathways.

Quantitative Solubility Data

This compound exhibits high solubility in aqueous solutions. The solubility of the anhydrous form, betaine, has been experimentally determined across a range of temperatures. While specific data for the monohydrate is less prevalent, the anhydrous data provides a strong proxy due to the compound's hygroscopic nature and existence in a hydrated state in aqueous environments.

| Temperature (°C) | Temperature (K) | Molar Fraction Solubility (x10^3) | Solubility (g / 100g H2O) |

| 25.3 | 298.45 | 157.8 | 160.2 |

| 30.1 | 303.25 | 162.1 | 169.3 |

| 35.2 | 308.35 | 166.5 | 178.9 |

| 40.1 | 313.25 | 170.8 | 188.4 |

| 45.0 | 318.15 | 175.2 | 198.5 |

| 50.1 | 323.25 | 179.8 | 209.4 |

| 55.2 | 328.35 | 184.5 | 221.1 |

| 60.1 | 333.25 | 189.1 | 232.9 |

This data is for anhydrous betaine in water and serves as a close approximation for the monohydrate in aqueous solution.

General solubility information indicates that betaine monohydrate is highly soluble in water, with values often cited as greater than 100 g/100 mL.[1][2]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for a wide range of applications in research and development. Two common and reliable methods for determining the solubility of compounds like this compound are the Shake-Flask Method and the Laser Monitoring Technique.

The Shake-Flask Method

The shake-flask method is a classical and widely used technique for determining equilibrium solubility.[3]

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of the solid this compound is added to a known volume of deionized water in a sealed, thermostated flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the excess solid to sediment. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Concentration Analysis: A sample of the clear supernatant is carefully withdrawn.

-

Quantification: The concentration of the dissolved solute in the sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy after appropriate dilution.

-

Solubility Determination: The determined concentration represents the equilibrium solubility of the compound at that specific temperature.

Laser Monitoring Technique

The laser monitoring technique is a more modern and automated method for determining solubility by observing the dissolution of a solid in a solvent.[4][5]

Methodology:

-

Apparatus Setup: A thermostated vessel containing a known volume of the solvent (water) and a stirring mechanism is equipped with a laser light source and a detector.

-

Initial State: The laser beam is passed through the solvent, and the detector measures the initial light intensity.

-

Titration with Solute: A precise amount of this compound is incrementally added to the solvent while stirring.

-

Detection of Saturation: As long as the added solute dissolves, the solution remains clear, and the light intensity at the detector remains relatively constant. Once the saturation point is reached and solid particles begin to persist in the suspension, the laser beam is scattered, leading to a significant drop in the detected light intensity.

-

Endpoint Determination: The point at which the light intensity drops sharply is considered the saturation point.

-

Calculation of Solubility: The total amount of solute added to the known volume of solvent at the saturation point is used to calculate the solubility.

Signaling Pathways and the Importance of High Solubility

The high aqueous solubility of this compound is fundamental to its physiological roles as an organic osmolyte and a methyl group donor. These functions have significant implications for various cellular signaling pathways.

As an osmolyte, betaine is accumulated by cells to maintain cell volume and protect against osmotic stress. This is particularly crucial in tissues exposed to high osmotic gradients, such as the kidney. Its high solubility ensures that it can reach high intracellular concentrations without precipitating, thereby effectively balancing extracellular osmotic pressure.

Furthermore, as a methyl group donor, betaine participates in the methionine cycle, where it donates a methyl group to homocysteine to form methionine. This process is vital for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular reactions, including DNA and protein methylation. By influencing the levels of homocysteine and SAM, betaine can indirectly modulate a wide array of signaling pathways. For instance, alterations in DNA methylation patterns can impact gene expression, while protein methylation is a key post-translational modification that regulates protein function and signaling cascades.

The diagram below illustrates the central role of betaine's solubility in its physiological functions and its subsequent impact on cellular signaling.

The following diagram illustrates a typical experimental workflow for determining the aqueous solubility of this compound.

References

An In-depth Technical Guide to the Safe Handling of Betaine Monohydrate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for betaine monohydrate in a laboratory environment. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity. The information is compiled from multiple safety data sheets (SDS) to provide a thorough overview.

Hazard Identification

Betaine monohydrate is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] Most safety data sheets indicate it has no associated hazard statements or signal words.[2][3] However, it may cause mild irritation to the eyes, skin, and respiratory tract upon prolonged exposure.[1][4][5] Fine dust may also form explosive mixtures in the air.[1] It is crucial to handle the substance in accordance with good industrial hygiene and safety practices.[6]

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure and ensure safety. The following equipment is recommended when handling betaine monohydrate.

Eye and Face Protection

Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7] If dusty conditions are present or there is a potential for direct contact with mists or aerosols, a faceshield or other full-face protection should be worn.

Skin Protection

-

Hand Protection : Wear suitable chemical-resistant gloves tested according to EN 374.[2][8] Nitrile rubber gloves are a suitable material.[2][8] For full contact, a minimum layer thickness of 0.11 mm with a breakthrough time of over 480 minutes is recommended.[2][8] Always inspect gloves prior to use and dispose of contaminated gloves after use in accordance with laboratory practices.[2][3]

-

Body Protection : A standard laboratory coat or work uniform is generally sufficient.[9] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

Respiratory Protection

Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][6] However, if dust is generated and exposure limits are exceeded, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is appropriate.[2][8]

Safe Handling and Storage

Handling

-

Use with adequate ventilation, such as in a fume hood or under local exhaust ventilation, especially where dust is formed.[2][4][5]

-

Wash hands thoroughly after handling.[5]

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated place.[2][3] A recommended storage temperature is 2-8 °C.[2]

-

Keep containers tightly closed and sealed.[3]

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[4]

-

Protect containers from physical damage.

Emergency Procedures

First Aid Measures

A decision-making workflow for first aid is provided in Figure 2.

-

If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical advice.[2][3]

-

In Case of Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. If irritation develops or persists, get medical attention.[2][3]

-

In Case of Eye Contact : Flush eyes cautiously with plenty of water for at least 15 minutes as a precaution. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical advice.[2]

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor if you feel unwell.[2][4][8]

Fire Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-

Specific Hazards : Fine dust dispersed in air in sufficient concentrations can be a potential dust explosion hazard. Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][4]

-

Protective Equipment : Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[2][7]

Accidental Release Measures

A workflow for spill cleanup is provided in Figure 3.

-

Personal Precautions : Ensure adequate ventilation. Avoid dust formation.[2] Use proper personal protective equipment as outlined in Section 2.0.

-

Environmental Precautions : Do not let the product enter drains, surface water, or ground water.[2][8]

-

Containment and Cleaning Up : Sweep up or vacuum the material and shovel it into a suitable, closed container for disposal.[2][7] Avoid generating dusty conditions.[7] Ventilate the affected area after cleanup is complete.[8]

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White crystals or crystalline powder | [4][6] |

| Molecular Formula | C5H11NO2·H2O | [4][8] |

| Molecular Weight | 135.16 g/mol | [2][4] |

| pH | 5.0 - 7.0 (5% aq. sol.) | [4] |

| Melting Point | 301°C | [4] |

| Decomposition Temp. | 310°C | [6] |

| Solubility in Water | 0.1 g/mL | [2] |

| Odor | Slight characteristic odor or odorless | [4][6] |

Table 2: Toxicological Data

| Test | Species | Route | Result | Guideline | Source(s) |

| Acute Toxicity (LD50) | Rat (male & female) | Oral | > 11,179 mg/kg (anhydrous) | OECD 401 | [2] |

| Skin Corrosion/Irritation | Human | Dermal | No skin irritation | OECD 404 | [2] |

| Carcinogenicity | N/A | N/A | Not identified as a carcinogen by IARC | N/A | [2][7] |

Table 3: Exposure Controls and Personal Protection

| Parameter | Specification | Standard(s) | Source(s) |

| Glove Material | Nitrile Rubber | EN 374 | [2][8] |

| Glove Thickness | > 0.11 mm | EN 374 | [8] |

| Breakthrough Time | > 480 minutes | EN 374 | [2][8] |

| Eye Protection | Safety goggles with side-shields | NIOSH (US) or EN 166 (EU) | [2][3][8] |

| Respiratory Protection | Type N95 (US) or P1 (EN 143) dust masks | NIOSH (US) or CEN (EU) | [2][8] |

Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests. Below are summaries of the methodologies for the key experiments cited.

OECD Test Guideline 401: Acute Oral Toxicity

Note: This guideline was rescinded in 2002 and replaced with alternative methods that reduce animal use, but it is the guideline cited in the source material.[2][6]

-

Principle : This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[2] It is used to determine the median lethal dose (LD50), which is a statistically derived single dose of a substance expected to cause death in 50% of the animals tested.[2]

-

Methodology :

-

Animal Selection : Healthy, young adult rodents (typically rats) of a single sex are used for each dose level.[2]

-

Housing & Fasting : Animals are housed in controlled conditions (22°C ± 3°C, 30-70% humidity).[2] Before dosing, animals are fasted (food, but not water, is withheld).[2]

-

Dose Administration : The test substance is administered orally in graduated doses to several groups of animals, with one dose per group. Administration is typically done via gavage using a stomach tube.[2]

-

Observation : Animals are observed for effects and mortality over a period of time. Animals that die during the test are necropsied.[2]

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

-

Principle : This test assesses the potential of a substance to cause localized skin irritation or corrosion.[3] It involves applying the test substance to the skin of an animal and observing the resulting skin reactions.

-

Methodology :

-

Animal Selection : The albino rabbit is the preferred species for this test.[3][8]

-

Test Area Preparation : A small area of the animal's fur (approximately 6 cm²) is clipped or shorn.[3]

-

Substance Application : A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to the prepared test site and covered with a gauze patch.[3] Untreated skin areas serve as a control.[3][8]

-

Exposure Period : The standard exposure period is 4 hours, after which the residual test substance is removed.[3]

-

Observation : The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals. Observations continue for up to 14 days.[3]

-

Scoring & Interpretation : The dermal irritation scores are evaluated based on the nature, severity, and reversibility of the lesions observed.[3] If responses persist to the end of the 14-day period, the substance is considered an irritant.[3]

-

Mandatory Visualizations

The following diagrams illustrate key safety workflows for handling betaine monohydrate in a laboratory setting.

References

An In-depth Technical Guide to the Hydration of Carboxymethyl(trimethyl)azanium;hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl(trimethyl)azanium;hydrate, commonly known as betaine monohydrate, is a quaternary ammonium compound that plays a crucial role as an osmolyte and a methyl group donor in various biological systems. Its hydration properties are fundamental to its function, influencing cellular integrity, protein stability, and therapeutic efficacy. This technical guide provides a comprehensive overview of the hydration of betaine monohydrate, detailing its physicochemical properties, the dynamics of its interaction with water molecules, and its implications in cellular signaling and drug development. This document synthesizes data from spectroscopic, thermal, and computational analyses to offer a multi-faceted understanding of this critical molecule.

Introduction

Betaine, a derivative of the amino acid glycine, is a zwitterionic compound with a positively charged trimethylammonium group and a negatively charged carboxylate group. In its solid form, it readily incorporates a water molecule to form betaine monohydrate.[1] This water of hydration is not merely a structural component but is integral to the molecule's biological activity.[2] Understanding the nature of this hydration is paramount for applications ranging from cellular biology to pharmaceutical formulation.[3][4]

As an osmolyte, betaine helps protect cells from osmotic stress by maintaining cell volume and stabilizing proteins.[3] Its hydration shell is critical in this role, influencing the structure and dynamics of surrounding water molecules.[5][6] In the context of drug development, the hydration of betaine can impact the stability, solubility, and delivery of active pharmaceutical ingredients (APIs).[4]

This guide will delve into the quantitative aspects of betaine monohydrate's hydration, the experimental protocols used to study it, and the signaling pathways where its hydrated state is of consequence.

Physicochemical Properties and Hydration Data

The hydration of betaine monohydrate has been characterized by various analytical techniques, providing quantitative data on its structure and properties.

General Properties

| Property | Value | Source |

| Molecular Formula | C5H13NO3 | [7] |

| Molecular Weight | 135.16 g/mol | [7] |

| IUPAC Name | 2-(trimethylazaniumyl)acetate;hydrate | [8] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | 0.1 g/mL, clear, colorless | [7] |

Crystallographic Data

The crystal structure of betaine monohydrate reveals the precise arrangement of the betaine molecule and its associated water molecule.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [8] |

| Space Group | P b c a | [8] |

| Unit Cell Dimensions | a = 9.0252 Å, b = 11.0298 Å, c = 12.3350 Å | [8] |

| Angles | α = 90°, β = 90°, γ = 90° | [8] |

Thermal Analysis Data

Thermal analysis provides information on the dehydration process and thermal stability of betaine monohydrate.

| Analysis | Observation | Temperature Range | Source |

| Thermogravimetric Analysis (TGA) | Loss of water of hydration | 35 - 260°C | [2][9] |

| TGA | Main decomposition | 245 - 360°C | [2][9] |

Spectroscopic Data

Spectroscopic techniques probe the vibrational modes of betaine and the surrounding water molecules, offering insights into their interactions.

| Technique | Key Finding | Wavenumber (cm-1) | Source |

| FTIR Spectroscopy | Asymmetric stretch of the carboxylate group | ~1625 | [10] |

| Raman Spectroscopy | Changes in C=O, COO-, and C-H stretching upon hydration | Not specified | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of betaine monohydrate's hydration.

Raman Spectroscopy for Hydration Analysis

Raman spectroscopy is a powerful non-invasive technique to study the vibrational modes of molecules and their interactions with the environment.[11][12]

Objective: To investigate the hydration of betaine in aqueous solutions by analyzing changes in its vibrational spectra.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of betaine at concentrations ranging from 0.5 to 2 M.[11]

-

Instrumentation: Utilize a Raman spectrometer equipped with a suitable laser excitation source (e.g., 785 nm diode laser).[13]

-

Data Acquisition:

-

Acquire Raman spectra of the betaine solutions at a controlled temperature (e.g., 298 K).[11]

-

Collect spectra over a relevant spectral range, focusing on the C=O, COO-, C-H, and O-H stretching regions.[11]

-

Use appropriate acquisition parameters (e.g., laser power, exposure time, number of scans) to achieve a good signal-to-noise ratio.[13]

-

-

Data Analysis:

-

Process the raw spectra by performing baseline correction and normalization.

-

Analyze the changes in the position, intensity, and width of the vibrational bands of betaine as a function of concentration to infer details about solute-water and solute-solute interactions.[11]

-

Examine the O-H stretching band of water to understand how betaine influences the water structure.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and study intermolecular interactions by measuring the absorption of infrared radiation.[10]

Objective: To characterize the vibrational dynamics of the carboxylate group of betaine in an aqueous environment.

Methodology:

-

Sample Preparation: Prepare a 0.1 M solution of betaine in deuterated water (D2O) to minimize interference from the O-H bending mode of water.[10]

-

Instrumentation: Use an FTIR spectrometer with a suitable detector.

-

Data Acquisition:

-

Record the FTIR spectrum of the betaine solution in the mid-infrared region (e.g., 1550-1700 cm-1).[10]

-

Acquire a background spectrum of the solvent (D2O) under the same conditions.

-

-

Data Analysis:

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and composition.[2][9]

Objective: To determine the temperature at which betaine monohydrate loses its water of hydration and subsequently decomposes.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of betaine monohydrate into a TGA sample pan.

-

Instrumentation: Use a thermogravimetric analyzer.

-

Data Acquisition:

-

Data Analysis:

-

Plot the sample mass as a function of temperature.

-

Identify the temperature ranges corresponding to mass loss events. The initial mass loss corresponds to the loss of the water molecule.

-

Signaling Pathways and Logical Relationships

The role of betaine as an osmolyte is intrinsically linked to its hydration state and has significant implications for cellular signaling.

Osmotic Stress Response

Under hyperosmotic conditions, cells accumulate organic osmolytes like betaine to maintain cell volume and protect cellular components. The hydration shell of betaine is critical for this protective function.

References

- 1. Page loading... [wap.guidechem.com]

- 2. akjournals.com [akjournals.com]

- 3. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hydration and vibrational dynamics of betaine (N,N,N-trimethylglycine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BETAINE MONOHYDRATE | 17146-86-0 [chemicalbook.com]

- 8. Betaine monohydrate | C5H13NO3 | CID 24884197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Molecular association of betaine and betaine hydrochloride in aqueous solutions--a study by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterizing Variability in Non-Invasive Hydration Monitoring Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Betaine: A Potent Cellular Protectant Against Osmotic and Temperature Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine, also known as trimethylglycine, is a naturally occurring osmolyte renowned for its critical role in protecting cells from environmental stressors, particularly osmotic and temperature fluctuations.[1][2] This versatile compound, found in a variety of organisms from bacteria to plants and animals, functions through a dual mechanism: as a potent osmoprotectant and a vital methyl donor.[1][2][3][4][5] As an osmoprotectant, betaine helps maintain cellular volume and integrity by stabilizing proteins and cellular structures under stressful conditions.[1][3][4][6][7] Its function is analogous to that of molecular chaperones, mitigating the need for the induction of heat shock proteins (HSPs).[6][8][9] Furthermore, betaine exhibits significant thermoprotective properties by reducing core body temperature, inflammation, and oxidative damage associated with heat stress.[5][6][8][9][10][11] This guide provides a comprehensive technical overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to investigate the protective effects of betaine.

Core Mechanisms of Betaine's Protective Action

Betaine's ability to protect cells from stress stems from its unique chemical properties and its influence on fundamental cellular processes.

Osmoprotection

Under hyperosmotic conditions, cells lose water and shrink, leading to increased intracellular ionic strength, which can denature proteins and disrupt cellular function. Betaine accumulation within the cell counteracts this water loss, helping to maintain cell volume and turgor.[1][4] It achieves this by acting as a "compatible solute," meaning it can accumulate to high concentrations without significantly interfering with normal cellular processes. Betaine stabilizes the native conformation of proteins and membranes, thereby preserving their function in a hyperosmotic environment.[7]

Thermoprotection

During heat stress, proteins are prone to unfolding and aggregation, leading to cellular dysfunction and apoptosis. Betaine mitigates these effects by stabilizing protein structures and preventing their denaturation.[6][8][9] It also reduces the expression of heat shock proteins like HSP70 and HSP27, suggesting it can alleviate the cellular stress that triggers the heat shock response.[10][11] Additionally, betaine has been shown to reduce the production of reactive oxygen species (ROS) and markers of oxidative stress that are often elevated during heat exposure.[10][11] In some organisms, betaine supplementation has been observed to lower body temperature and reduce visible signs of heat stress, such as panting.[5]

Key Signaling Pathways Modulated by Betaine

Betaine exerts its protective effects by influencing several key signaling pathways involved in the cellular stress response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Under stressful conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Betaine has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory cytokines.[1][3][4] This anti-inflammatory action contributes significantly to its protective effects against both osmotic and temperature stress.

References

- 1. Betaine inhibits in vitro and in vivo angiogenesis through suppression of the NF-κB and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Betaine Supplementation May Improve Heat Tolerance: Potential Mechanisms in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Betaine on LPS-Stimulated Activation of Microglial M1/M2 Phenotypes by Suppressing TLR4/NF-κB Pathways in N9 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betaine ameliorates heat stress-induced apoptosis by affecting oxidative and endoplasmic reticulum stress in mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Betaine protects against heat exposure–induced oxidative stress and apoptosis in bovine mammary epithelial cells via regulation of ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of betaine on HSP70 expression and cell survival during adaptation to osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of osmotic stress regulate a cell fate switch of cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Betaine Inhibits NLRP3 Inflammasome Hyperactivation and Regulates Microglial M1/M2 Phenotypic Differentiation, Thereby Attenuating Lipopolysaccharide-Induced Depression-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Carboxymethyl(trimethyl)azanium;hydrate (Betaine Monohydrate)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxymethyl(trimethyl)azanium;hydrate, more commonly known as Betaine Monohydrate, is a zwitterionic quaternary ammonium compound. First discovered in sugar beets (Beta vulgaris), its name is derived from the plant's genus.[1] As a derivative of the amino acid glycine, it plays a crucial role in numerous biological processes.

This technical guide provides an in-depth overview of Betaine Monohydrate, focusing on its chemical and physical properties, its significance in biological systems, and its applications within the pharmaceutical and drug development sectors. Detailed experimental protocols for its quantification are also presented to aid researchers in their laboratory work.

Chemical and Physical Properties

Betaine Monohydrate is a white, crystalline solid that is highly hygroscopic.[2] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem CID 16211272 |

| Synonyms | Betaine Monohydrate, Trimethylglycine Monohydrate, Glycine Betaine Hydrate | [3] |

| CAS Number | 590-47-6 | [4][5] |

| Molecular Formula | C₅H₁₃NO₃ | [5] |

| Molecular Weight | 135.16 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 293°C (decomposes) | [5] |

| Solubility (at 25°C) | Water: 160 g/100g Methanol: 55 g/100g Ethanol: 8.7 g/100g | [5] |

| pKa | 1.83 (Carboxyl group) | |

| Loss on Drying | 11% to 15% | [7] |

Biological Significance and Pharmaceutical Applications

Betaine's multifaceted role in biochemistry makes it a compound of significant interest for researchers and drug development professionals. Its primary functions are as an organic osmolyte and a methyl group donor.[8][9]

As an Osmolyte and Cryoprotectant

As an osmoprotectant, betaine accumulates in cells under stress (such as dehydration or high salinity) to help maintain cell volume, structural integrity, and normal physiological function.[8] This property is leveraged in pharmaceutical formulations where it acts as a stabilizing excipient for sensitive biologics, vaccines, and cellular therapies.[4] Its cryoprotective properties are also valuable for protecting cells and biological molecules during processing and storage.[4]

As a Methyl Donor

Betaine is a critical component of the methionine cycle, where it donates a methyl group for the remethylation of homocysteine to methionine. This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT), which is primarily found in the liver and kidneys. By facilitating this conversion, betaine helps to lower levels of homocysteine, an amino acid linked to cardiovascular disease.[10] Anhydrous betaine is an FDA-approved drug (Cystadane) for the treatment of genetic homocystinuria to reduce homocysteine levels.[1][10] This role in methylation also supports essential cellular functions like DNA synthesis and protein metabolism.[8]

Role in Cellular Signaling Pathways

Recent research has highlighted betaine's ability to modulate various cellular signaling pathways, indicating its therapeutic potential beyond its primary metabolic functions.

-

AKT/MAPK Pathways: Studies have shown that betaine can inhibit the proliferation of certain cell types, such as mesangial cells under high glucose conditions, by downregulating the phosphorylation of Akt, Erk1/2, and p38 MAPK.[9]

-

PI3K/Akt Pathway: Betaine has been observed to alleviate cognitive deficits in diabetic models by regulating the PI3K/Akt signaling pathway.[11]

-

NF-κB Pathway: It has demonstrated anti-angiogenic effects by suppressing the activation of NF-κB and Akt.[12]

-

Inflammasome Regulation: Betaine can affect the production and release of the pro-inflammatory cytokine IL-1β by modulating signaling pathways such as NF-κB and the NLRP3 inflammasome.[13]

These findings suggest that betaine could be a valuable molecule in the development of therapies for conditions involving cellular proliferation, inflammation, and metabolic dysregulation.

Experimental Protocols

Accurate quantification of betaine is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used, reliable method.

Quantification of Betaine by HPLC

This protocol provides a general methodology for the determination of betaine in biological or feed samples, based on established methods.[14][15]